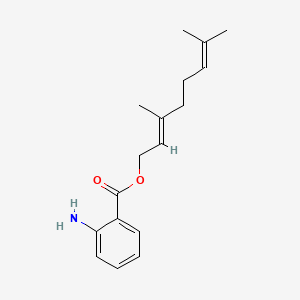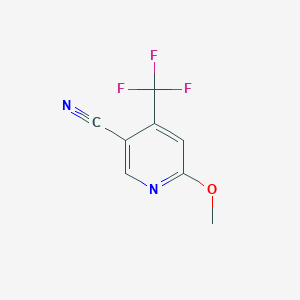![molecular formula C25H21N4NaO4S B12335016 Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate CAS No. 68214-55-1](/img/structure/B12335016.png)
Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate is a complex organic compound with the molecular formula C25H21N4NaO4S. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of 4-ethoxy-3-methylaniline, followed by coupling with naphthalen-1-amine. The resulting intermediate is then further diazotized and coupled with benzenesulfonic acid to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce various amines .
Scientific Research Applications
Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics
Mechanism of Action
The mechanism of action of Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate involves its interaction with molecular targets through its diazenyl groups. These groups can form stable complexes with metal ions and other compounds, leading to various effects such as color change and fluorescence. The pathways involved include the formation of azo bonds and the stabilization of these bonds through resonance structures .
Comparison with Similar Compounds
Similar Compounds
- Sodium;3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulfonate
- Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)azo]-1-naphthyl]azo]benzenesulfonate
Uniqueness
Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate is unique due to its specific diazenyl groups, which provide distinct color properties and stability. Compared to similar compounds, it offers better performance in terms of color fastness and resistance to environmental factors .
Properties
CAS No. |
68214-55-1 |
|---|---|
Molecular Formula |
C25H21N4NaO4S |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-19(15-17(25)2)27-29-24-13-12-23(21-9-4-5-10-22(21)24)28-26-18-7-6-8-20(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
GMVKTLZQJXEXTO-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B12334958.png)


![Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate](/img/structure/B12334973.png)
![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)
![methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B12334979.png)


![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)

![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)



